molecular formula C12H9ClFN B1439106 2-Chloro-4'-fluorobiphenyl-4-amine CAS No. 1176523-45-7

2-Chloro-4'-fluorobiphenyl-4-amine

Cat. No. B1439106
M. Wt: 221.66 g/mol
InChI Key: VVVYWLYFVDAJRR-UHFFFAOYSA-N
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Description

2-Chloro-4’-fluorobiphenyl-4-amine is a chemical compound with the molecular formula C12H9ClFN . It is a solid substance and is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-fluorobiphenyl-4-amine can be represented by the SMILES string ClC1=C(F)C=CC(C(C=C2)=CC=C2N)=C1 . This indicates that the compound contains a biphenyl core with a chlorine atom and a fluorine atom on one phenyl ring and an amine group on the other phenyl ring .


Physical And Chemical Properties Analysis

2-Chloro-4’-fluorobiphenyl-4-amine is a solid substance . Its molecular weight is 221.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be found in specialized chemical databases or literature.

Scientific Research Applications

Electrophilic Amination and Fluorine Atom Removal

One study demonstrated the electrophilic amination of various phenols, including the transformation related to 2-Chloro-4'-fluorobiphenyl-4-amine, highlighting a process that involves the complete removal of the fluorine atom. This process has implications for the synthesis of complex amines and the modification of aromatic compounds in pharmaceuticals and agrochemicals (Bombek et al., 2004).

Fluorescent Light-Up Detection of Amine Vapors

Another application involves the development of a fluorescent sensor based on aggregation-induced emission (AIE) properties for the detection of volatile amine vapors . This sensor, which could potentially utilize derivatives of 2-Chloro-4'-fluorobiphenyl-4-amine, highlights the compound's role in environmental monitoring and food safety (Gao et al., 2016).

Nucleophilic Attack on Carbon-Carbon Double Bonds

Research on the reaction of amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene provides insights into nucleophilic attacks on carbon-carbon double bonds , relevant to synthetic chemistry and the development of novel organic compounds (Leffek & Maciejewska, 1986).

Multi-Stimuli Responsive Materials

A study focused on the synthesis of novel V-shaped molecules, potentially incorporating 2-Chloro-4'-fluorobiphenyl-4-amine, for use in multi-stimuli responsive materials . These materials have applications in security inks and sensors, demonstrating the compound's versatility in material science (Lu & Xia, 2016).

Antitumor Properties of Benzothiazoles

The exploration of amino acid prodrugs of novel antitumor benzothiazoles underscores the potential of derivatives of 2-Chloro-4'-fluorobiphenyl-4-amine in cancer therapy, highlighting its role in the development of new therapeutic agents (Bradshaw et al., 2002).

Catalytic Amination for Organic Synthesis

The palladium-catalyzed amination of aryl chlorides, bromides, and triflates is a crucial reaction in organic synthesis, where 2-Chloro-4'-fluorobiphenyl-4-amine could serve as a substrate or intermediate. This process is fundamental for constructing complex organic molecules, including pharmaceuticals and polymers (Wolfe et al., 2000).

Safety And Hazards

The safety data sheets of similar compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle these compounds with appropriate personal protective equipment and to avoid creating dust or aerosols . These precautions are likely applicable to 2-Chloro-4’-fluorobiphenyl-4-amine as well.

properties

IUPAC Name

3-chloro-4-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYWLYFVDAJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-fluorobiphenyl-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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